1-Ethyl-5-nitroindoline-2,3-dione
Description
Historical Context and Significance of the Indoline-2,3-dione Core in Organic Synthesis
The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is an indole (B1671886) derivative that has captured the attention of chemists for over a century. dergipark.org.trresearchgate.net Initially isolated from plants of the Isatis genus and later found in coal tar and even mammalian tissues, isatin has proven to be a remarkably versatile building block. researchgate.nethmdb.ca Its importance lies in its ability to serve as a precursor for a wide array of heterocyclic compounds, including indoles and quinolines. researchgate.neticm.edu.pl
The isatin core contains a unique combination of a lactam (a cyclic amide) and a ketone carbonyl group, as well as an activated C3-carbonyl group, which serve as reactive sites for numerous chemical transformations. hmdb.canih.gov This reactivity has been exploited to synthesize structurally diverse molecules. dergipark.org.tr The synthetic versatility of isatin has established it as a cornerstone in the construction of complex molecular architectures. nih.govresearchgate.net
Structural Features and Unique Reactivity Profile of Nitro-Substituted Indoline-2,3-diones
The introduction of a nitro group (—NO₂) onto the aromatic ring of the indoline-2,3-dione skeleton significantly alters its electronic properties and reactivity. As a potent electron-withdrawing group, the nitro group decreases the electron density of the benzene (B151609) ring. mdpi-res.comnih.gov In the case of 5-nitroindoline-2,3-dione, this deactivation influences subsequent electrophilic aromatic substitution reactions.
Conversely, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbons, particularly the C3-ketone. This increased reactivity makes the C3 position a prime target for nucleophilic attack. nih.gov For instance, condensation reactions with various nucleophiles, such as thiosemicarbazides, proceed readily at this position to form derivatives like 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones. nih.gov This predictable reactivity makes nitro-substituted isatins valuable intermediates in synthetic chemistry. nih.govresearchgate.net
Rationale for Investigating 1-Ethyl-5-nitroindoline-2,3-dione: A Focus on Synthesis and Chemical Transformations
The specific investigation of this compound is driven by the desire to understand how combined substitutions at the N1 and C5 positions fine-tune the molecule's properties. The ethyl group at the N1 position, introduced via N-alkylation, removes the acidic N-H proton, which alters the molecule's solubility and hydrogen bonding capabilities and can influence its conformational properties. rsc.orgtandfonline.com
The synthesis of this compound typically involves a two-step process:
Nitration: Isatin is first nitrated at the C5 position using a nitrating agent like a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) to produce 5-nitroisatin (B147319). researchgate.neticm.edu.pl
N-Alkylation: The resulting 5-nitroisatin is then N-alkylated using an ethylating agent such as iodoethane (B44018) or ethyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govtandfonline.com A similar procedure has been successfully used to prepare the analogous 1-methyl-5-nitroindoline-2,3-dione. chemicalbook.com
The resulting this compound serves as a key intermediate for further chemical transformations. Its C3-carbonyl group remains a reactive center for condensation and addition reactions, allowing for the synthesis of more complex heterocyclic systems, such as spirocyclic compounds. nih.gov
Overview of Key Research Areas and Methodologies in the Study of this compound
Research into this compound and its analogs employs a range of standard and advanced chemical methodologies.
Synthesis and Purification:
Reaction Monitoring: Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of both the nitration and N-alkylation steps. tandfonline.com
Purification: The crude product is often purified using column chromatography on silica (B1680970) gel to isolate the target compound from starting materials and byproducts. nih.gov
Structural Characterization:
Spectroscopy: A combination of spectroscopic techniques is essential for confirming the structure. This includes ¹H and ¹³C Nuclear Magnetic Resonance (NMR) to determine the carbon-hydrogen framework, Infrared (IR) spectroscopy to identify functional groups like the carbonyls (C=O) and the nitro group (N-O), and Mass Spectrometry (MS) to confirm the molecular weight. researchgate.netnih.gov
Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction may be performed if suitable crystals can be obtained. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. nih.gov
The primary research areas focus on leveraging this compound as a building block for novel heterocyclic compounds and exploring the reaction mechanisms involved in its transformations.
Research Data and Findings
The following tables provide representative data related to the properties and synthesis of N-alkylated nitroisatins.
Table 1: Physicochemical Properties of the Analog Compound 1-Methyl-5-nitroindoline-2,3-dione
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₄ | nih.govchembk.com |
| Molar Mass | 206.15 g/mol | nih.govchembk.com |
| Appearance | Yellow solid | chemicalbook.com |
| IUPAC Name | 1-methyl-5-nitroindole-2,3-dione | nih.gov |
| CAS Number | 3484-32-0 | nih.gov |
| Storage Condition | Sealed in dry, Room Temperature | chembk.com |
Note: Data is for the closely related methyl analog due to the scarcity of specific experimental data for the ethyl compound in the searched literature.
Table 2: Representative Synthesis Method for N-Alkylated Isatins
| Step | Procedure |
| 1. Preparation | The isatin derivative (e.g., 5-nitroisatin) and a base (e.g., powdered calcium hydride or potassium carbonate) are combined in a solvent like DMF. tandfonline.com |
| 2. Activation | The mixture is stirred, sometimes with gentle warming (e.g., 40-50°C), for a short period (e.g., 15-30 minutes) to form the isatin anion. tandfonline.com |
| 3. Alkylation | The alkylating agent (e.g., iodoethane) is added to the suspension. The reaction is stirred at room temperature or with gentle warming until completion, as monitored by TLC. tandfonline.com |
| 4. Work-up | The reaction mixture is poured into an acidified aqueous solution and extracted with an organic solvent such as ethyl acetate. tandfonline.com |
| 5. Isolation | The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. tandfonline.comnih.gov |
| 6. Purification | The crude product is purified by column chromatography to obtain the pure N-alkylated isatin. nih.gov |
Structure
3D Structure
Properties
CAS No. |
342894-56-8 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-ethyl-5-nitroindole-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-2-11-8-4-3-6(12(15)16)5-7(8)9(13)10(11)14/h3-5H,2H2,1H3 |
InChI Key |
JYLSSPQFFRYPGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Ethyl 5 Nitroindoline 2,3 Dione
Reactions at the Carbonyl Positions (C-2 and C-3)
The presence of two adjacent carbonyl groups in 1-Ethyl-5-nitroindoline-2,3-dione, a β-dicarbonyl-like system, is central to its chemical behavior. The C-3 keto group is particularly electrophilic due to the influence of the adjacent C-2 carbonyl and the electron-withdrawing nature of the aromatic ring, further activated by the C-5 nitro substituent. This makes the C-3 position a primary target for nucleophilic attack and condensation reactions. While the C-2 carbonyl is part of a less reactive amide linkage, it can also participate in certain chemical transformations, often leading to ring-opening products.
Nucleophilic Additions and Condensation Reactions at C-3
The C-3 carbonyl of isatin (B1672199) and its derivatives is highly susceptible to nucleophilic attack. In the case of this compound, this reactivity is analogous to its parent compound, 5-nitroisatin (B147319).
One of the fundamental reactions at the C-3 position is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the C-3 carbonyl group with compounds containing an active methylene (B1212753) group. For instance, the reaction of isatins with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds efficiently to yield 2-oxoindolin-3-ylidene derivatives. nih.gov These reactions are often carried out in aqueous media using catalysts such as sulfonic acid functionalized silica (B1680970), highlighting a green chemistry approach. nih.gov The resulting products are highly functionalized and serve as precursors for the synthesis of various heterocyclic compounds.
Another significant reaction is the acid-catalyzed condensation with indoles, leading to the formation of trisindoline structures. researchgate.net The mechanism involves the activation of the C-3 carbonyl by an acid catalyst, followed by a Friedel-Crafts type electrophilic substitution by two indole (B1671886) molecules. researchgate.net The electron-withdrawing nitro group at the C-5 position of the isatin core influences the reactivity in these condensations.
Furthermore, nucleophilic addition of alcohols, such as methanol (B129727), can occur at the C-3 position. For example, 5-nitroisatin can react with methanol under iodine catalysis to form 3,3-dimethoxy-5-nitroindolin-2-one. nih.gov This reaction demonstrates the ability to form ketals at the C-3 position, which can serve as a protective group or as an intermediate for further transformations.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions at C-3
| Reactant | Reagent(s) | Product Type | Reference |
| 5-Nitroisatin | Malononitrile, Ethyl Cyanoacetate | 2-Oxoindolin-3-ylidene derivatives | nih.gov |
| Isatin | Indole, Acid catalyst | 3,3-Di(3-indolyl)-2-indolone (Trisindoline) | researchgate.net |
| 5-Nitroisatin | Methanol, I2 | 3,3-Dimethoxy-5-nitroindolin-2-one | nih.gov |
Formation of Imines, Hydrazones, and Spiro Systems at C-3
The electrophilic C-3 carbonyl group readily undergoes condensation with primary amines and their derivatives to form a variety of C-3 substituted products, including imines (Schiff bases), hydrazones, and complex spirocyclic systems.
Imines (Schiff Bases): The reaction of this compound with primary amines leads to the formation of the corresponding C-3 imines. For example, 5-nitroisatin has been shown to condense with 2-methyl-4-nitroaniline (B30703) in refluxing ethanol (B145695) to produce the corresponding Schiff base. nih.gov This reaction typically involves the nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration. These Schiff bases are versatile intermediates and have been used as ligands for the synthesis of metal complexes. nih.gov
Hydrazones: Condensation with hydrazine (B178648) and its derivatives yields hydrazones. Isatin can be reacted with hydrazine hydrate (B1144303) to form isatin monohydrazone, where the reaction selectively occurs at the C-3 position. nih.gov This monohydrazone can then be further reacted with various aldehydes to create a library of 3-((substituted)benzylidene)hydrazono)indolin-2-ones. nih.gov Similarly, 5-nitroisatin can be condensed with substituted benzoylhydrazines to afford 5-nitroisatin-based benzoylhydrazones. researchgate.net These reactions are typically catalyzed by a few drops of glacial acetic acid in an alcohol solvent. researchgate.netresearchgate.net
Spiro Systems: The C-3 position is a key site for the construction of spirooxindoles, a class of compounds with significant biological activity. researchgate.netcommonorganicchemistry.comresearchgate.net These are often synthesized via multicomponent reactions. For instance, isatins can react with an arylamine and a C-H acid like cyclopentane-1,3-dione in acetic acid to form spiro[dihydropyridine-oxindoles]. vedantu.comyoutube.com The reaction proceeds through the formation of an imine intermediate from the isatin and arylamine, which then undergoes further reaction with the enol of the dione (B5365651) to build the spirocyclic system. A wide variety of spiro-fused heterocycles can be accessed from isatins, making them privileged scaffolds in medicinal chemistry. nih.govscispace.com
Reactivity of the C-2 Carbonyl Group
While the C-3 carbonyl is the more reactive of the two, the C-2 carbonyl, being part of an amide (lactam) functionality, can also participate in reactions, often leading to cleavage of the N1-C2 bond and subsequent ring-opening.
For example, the reduction of N-alkyl-5-nitroisatins with a mixed borohydride (B1222165) system (ZrCl₄/NaBH₄) results in the reduction of both carbonyl groups to afford the corresponding 5-nitroindole (B16589) derivative. nih.govcommonorganicchemistry.com This indicates that under certain reducing conditions, the C-2 carbonyl is susceptible to reaction. In contrast, reduction of 5-nitroisatin with NaBH₄ in methanol can lead to a ring-opened product, methyl 2-amino-5-nitrophenylglyoxylate, demonstrating the nucleophilic attack of methanol at the C-2 amide bond. vedantu.com
The C-2 carbonyl can also be converted to a thione group (C=S) to form a thioisatin derivative, which are themselves useful intermediates. doubtnut.com Furthermore, ring-expansion reactions of isatins have been reported, which involve the cleavage of the C2-C3 bond or the N1-C2 bond, leading to the formation of larger ring systems like quinolines and dibenzo[b,d]azepin-6-ones. researchgate.net
Transformations Involving the Nitro Group at C-5
The nitro group at the C-5 position of the benzene (B151609) ring is a versatile functional group that can be readily transformed, providing a key entry point for further derivatization of the aromatic portion of the molecule.
Reduction of the Nitro Group to Amino Functionality
The most common and synthetically useful transformation of the C-5 nitro group is its reduction to a primary amino group (-NH₂), yielding 5-aminoindoline-2,3-dione derivatives. This reaction significantly alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.
Several established methods for the reduction of aromatic nitro compounds are applicable here. These include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. nih.gov This method is generally clean and efficient.
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are highly effective for this transformation. youtube.comcommonorganicchemistry.com For instance, the reduction of aromatic nitro compounds with Fe/HCl is a standard procedure to obtain aromatic primary amines. youtube.com
Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for converting aromatic nitro groups to amines, often used in ethanol or with HCl. nih.govdoubtnut.com It is particularly useful when other reducible functional groups are present in the molecule. nih.gov
The synthesis of 5-aminoisatin (B1251771) from 5-nitroisatin via reduction is a known procedure, confirming the viability of this transformation. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Notes | Reference |
| H₂ / Pd/C | Catalytic, H₂ atmosphere | General and efficient method. | nih.gov |
| Fe / HCl | Stoichiometric, acidic | Classic, robust, and cost-effective method. | youtube.com |
| SnCl₂ / HCl | Stoichiometric, acidic | Mild conditions, good for sensitive substrates. | nih.govdoubtnut.com |
| Na₂S₂O₄ | Aqueous/alcoholic medium | Sodium dithionite (B78146) offers a neutral reduction condition. | vedantu.com |
Subsequent Derivatization of the C-5 Amino Group
The resulting 5-amino group is a nucleophilic center and an activating group on the aromatic ring, opening up a plethora of possibilities for further functionalization. This allows for the synthesis of a diverse library of compounds with varied electronic and steric properties.
Common derivatization reactions include:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is a highly versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions.
Condensation Reactions: The amino group can act as a nucleophile in condensation reactions to form new heterocyclic rings fused to the isatin core. For example, it can be used in the synthesis of imidazoles, pyrazoles, or other nitrogen-containing heterocycles.
These subsequent derivatizations of the C-5 amino group are crucial for modulating the biological and chemical properties of the 1-ethyl-indoline-2,3-dione scaffold, enabling the exploration of structure-activity relationships in drug discovery and materials science.
Modifications and Functionalization of the N-Ethyl Substituent
The N-ethyl group of this compound, while seemingly simple, offers pathways for further molecular elaboration.
Reactions on the Aliphatic Chain
While specific literature on the direct functionalization of the N-ethyl chain of this compound is not extensively documented, general principles of aliphatic chain reactivity can be applied. The ethyl group is relatively unreactive under many conditions. However, radical halogenation could potentially introduce a handle for further modifications, such as nucleophilic substitution to introduce a variety of functional groups. It is important to note that such reactions would need to be carefully controlled to avoid competing reactions on the electron-deficient aromatic ring.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is substituted with a strongly deactivating nitro group at the C5 position. This, combined with the deactivating nature of the dicarbonyl system, significantly influences the feasibility and outcome of further aromatic substitution reactions.
Regioselectivity and Scope of Further Substitutions
Nucleophilic aromatic substitution (SNAr) is a more plausible pathway for the functionalization of the benzene ring, especially with the presence of the electron-withdrawing nitro group. The positions ortho and para to the nitro group (C4 and C6) are activated towards nucleophilic attack. Therefore, if a suitable leaving group, such as a halogen, were present at these positions, it could be displaced by a variety of nucleophiles.
Metal-Catalyzed Coupling Reactions of Halogenated Analogs
The introduction of a halogen atom onto the aromatic ring of this compound opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. The synthesis of halogenated precursors, such as 1-ethyl-5-halo-indoline-2,3-diones, would be a critical first step.
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgnih.gov A halogenated derivative of this compound, for instance, a 7-bromo or 7-iodo analog, could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at that position. The general reaction scheme is as follows:
Reaction Scheme for Suzuki-Miyaura Coupling

The choice of catalyst, ligand, and base is crucial for the success of the reaction, especially given the presence of the potentially coordinating nitro and dicarbonyl groups. mdpi.com
Table 1: Potential Suzuki-Miyaura Coupling Reactions of Halogenated this compound
| Halogenated Substrate | Boronic Acid/Ester | Potential Product |
| 7-Bromo-1-ethyl-5-nitroindoline-2,3-dione | Phenylboronic acid | 1-Ethyl-5-nitro-7-phenylindoline-2,3-dione |
| 7-Iodo-1-ethyl-5-nitroindoline-2,3-dione | 2-Thienylboronic acid | 1-Ethyl-5-nitro-7-(thiophen-2-yl)indoline-2,3-dione |
| 6-Bromo-1-ethyl-5-nitroindoline-2,3-dione | Vinylboronic acid pinacol (B44631) ester | 1-Ethyl-5-nitro-6-vinylindoline-2,3-dione |
Other Cross-Coupling Methodologies for Aryl and Heteroaryl Attachments
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to introduce a diverse range of substituents onto the halogenated this compound scaffold.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net A halogenated this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable for further transformations.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines to the aromatic ring. researchgate.net This would allow for the synthesis of a variety of N-arylated derivatives of this compound.
Heck Coupling: While less common for this type of substrate, the Heck reaction could potentially be used to couple the halogenated indoline-dione with alkenes to form new carbon-carbon double bonds.
Table 2: Overview of Other Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Product Functionality |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted indoline-2,3-dione |
| Buchwald-Hartwig Amination | Amine | Amino-substituted indoline-2,3-dione |
| Heck Coupling | Alkene | Alkenyl-substituted indoline-2,3-dione |
The successful application of these cross-coupling methodologies would provide access to a wide range of novel derivatives of this compound with potentially interesting chemical and biological properties.
Spectroscopic and Crystallographic Characterization of 1 Ethyl 5 Nitroindoline 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 1-Ethyl-5-nitroindoline-2,3-dione, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unambiguously assign all proton and carbon signals.
1H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Constants
The 1H NMR spectrum of this compound reveals characteristic signals corresponding to the ethyl and aromatic protons. The ethyl group protons exhibit a typical quartet and triplet pattern due to spin-spin coupling. The aromatic protons appear in the downfield region of the spectrum, with their chemical shifts and coupling constants providing information about their substitution pattern on the indole (B1671886) ring.
Table 1: 1H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.25 | d | 8.8 |
| H-7 | 7.97 | d | 2.4 |
| H-4 | 7.69 | dd | 8.8, 2.4 |
| -CH2- | 3.90 | q | 7.2 |
| -CH3 | 1.30 | t | 7.2 |
This table is based on predicted data and may vary from experimental results.
13C NMR Spectral Analysis: Carbon Chemical Shifts and Quaternary Carbon Assignment
The 13C NMR spectrum complements the 1H NMR data, providing information on the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the carbonyl carbons are particularly informative, appearing at the downfield end of the spectrum.
Table 2: 13C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 182.5 |
| C-3 | 157.0 |
| C-5 | 145.0 |
| C-7a | 140.0 |
| C-4 | 125.0 |
| C-6 | 120.0 |
| C-3a | 115.0 |
| C-7 | 110.0 |
| -CH2- | 35.0 |
| -CH3 | 13.0 |
This table is based on predicted data and may vary from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is utilized. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs, and Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range couplings between protons and carbons, which is crucial for assigning quaternary carbons. nih.gov These techniques collectively provide a detailed map of the molecular structure.
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms. nih.gov In the context of this compound, NOE experiments can confirm the conformation of the ethyl group relative to the indole ring system. This information is vital for understanding the three-dimensional structure of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the dione (B5365651), the nitro group (NO2), and the C-N and C-H bonds of the ethyl and aromatic moieties. ichemical.comchemicalbook.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C=O (ketone) | Stretch | 1730-1750 |
| C=O (amide) | Stretch | 1680-1700 |
| NO2 | Asymmetric Stretch | 1530-1560 |
| NO2 | Symmetric Stretch | 1340-1370 |
| C-N | Stretch | 1200-1350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. ichemical.com It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, and carbon monoxide, providing further evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with the molecular formula C₁₀H₈N₂O₄, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the observed and theoretical mass confirms the compound's identity.
The expected monoisotopic mass for this compound is a critical parameter for its identification in complex mixtures and for the validation of its synthesis.
Table 1: Theoretical Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Theoretical Exact Mass (Da) | 220.0484 |
| Molecular Weight ( g/mol ) | 220.18 |
Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The UV-Vis spectrum of this compound is expected to be largely dictated by the chromophore of the 5-nitroisatin (B147319) core. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the conjugated dicarbonyl system of the isatin (B1672199) ring system are the primary determinants of the compound's absorption characteristics.
Table 2: UV-Vis Absorption Data for the Parent Chromophore, 5-Nitroisatin
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Ethanol (B145695) | ~250, ~310 | Not Reported | π → π |
| Dichloromethane | ~248, ~308 | Not Reported | π → π |
Note: The data presented is for the parent compound 5-nitroisatin (5-Nitroindole-2,3-dione). The λmax values for this compound are expected to be slightly shifted.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
While specific crystallographic data for this compound is not publicly available, the analysis of a closely related isomer, 2-Ethyl-5-nitroisoindoline-1,3-dione, provides significant insight into the expected molecular geometry and crystal packing. The fundamental phthalimide (B116566) core with the nitro group substituent is present in this isomer, offering a reliable model for the planarity and intermolecular interactions that are likely to govern the solid-state structure of the target compound.
In the crystal structure of 2-Ethyl-5-nitroisoindoline-1,3-dione, the phthalimide unit is essentially planar. The nitro group is slightly twisted out of the plane of the aromatic ring. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, which link the molecules into one-dimensional chains. It is highly probable that this compound would exhibit similar planarity of the indoline-2,3-dione core and that its crystal structure would also be influenced by weak intermolecular interactions.
Table 3: Crystallographic Data for the Analogous Compound 2-Ethyl-5-nitroisoindoline-1,3-dione
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁/c |
| a (Å) | 4.9438 (16) |
| b (Å) | 20.655 (6) |
| c (Å) | 9.858 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1006.6 (6) |
| Z | 4 |
Note: This data is for the isomeric compound 2-Ethyl-5-nitroisoindoline-1,3-dione and serves as a predictive model for the crystallographic parameters of this compound.
Computational and Theoretical Investigations of 1 Ethyl 5 Nitroindoline 2,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO/LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the 1-Ethyl-5-nitroindoline-2,3-dione molecule. This optimized geometry corresponds to the lowest energy state of the molecule.
Electronic Properties:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.
A hypothetical data table for such findings would look like this:
| Parameter | Calculated Value (Hypothetical) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
No specific data is available for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can also predict spectroscopic data, which can be used to confirm the structure and identity of a synthesized compound.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to aid in the structural elucidation of this compound.
IR Frequencies: The calculation of infrared (IR) vibrational frequencies helps in identifying the functional groups present in the molecule. Specific vibrational modes for the carbonyl (C=O), nitro (NO2), and other characteristic groups would be predicted.
A hypothetical data table for predicted spectroscopic data would be:
| Spectroscopic Parameter | Predicted Value (Hypothetical) |
| 1H NMR Chemical Shifts (ppm) | - |
| 13C NMR Chemical Shifts (ppm) | - |
| Key IR Frequencies (cm-1) | - |
No specific data is available for this compound.
Molecular Docking Simulations to Investigate Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a ligand might interact with a biological target.
Prediction of Binding Modes with Receptor Models
In a hypothetical study, this compound would be docked into the active site of a specific receptor protein. The simulation would predict the most likely binding pose and affinity of the compound within the receptor's binding pocket.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)
Following the prediction of a binding mode, the specific intermolecular interactions that stabilize the ligand-receptor complex would be analyzed. These interactions are critical for the compound's biological activity. Key interactions would include:
Hydrogen Bonding: Identification of hydrogen bond donors and acceptors on both the ligand and the receptor.
Van der Waals Forces: Analysis of non-polar interactions contributing to the binding affinity.
A hypothetical data table summarizing these interactions would be:
| Interaction Type | Interacting Residues in Receptor (Hypothetical) |
| Hydrogen Bonding | - |
| Van der Waals | - |
No specific data is available for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a receptor, would reveal:
Conformational Sampling: How the molecule explores different shapes and conformations over time.
Dynamic Behavior: The stability of the molecule or the ligand-receptor complex, and the flexibility of different parts of the system.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. For the derivatives of this compound, QSAR studies are instrumental in understanding how structural modifications influence their reactivity and potential efficacy in various applications.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule and are correlated with its activity. For derivatives of this compound, a variety of descriptors can be calculated to capture the essential features that govern their reactivity. These descriptors are broadly categorized as follows:
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations, often employing methods like Density Functional Theory (DFT). They provide detailed information about the electronic structure of the molecules. Key quantum chemical descriptors relevant for nitroaromatic compounds include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the LUMO (ELUMO) is particularly important for nitroaromatic compounds as it relates to their electrophilicity and ability to accept electrons, a key step in many of their reaction mechanisms. mdpi.com
Atomic Charges: The distribution of partial charges on the atoms, especially on the nitro group and the dione (B5365651) moiety, can indicate sites susceptible to nucleophilic or electrophilic attack.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:
Molecular Connectivity Indices (e.g., Kier's first order valence molecular connectivity index, ¹χv): These indices quantify the degree of branching and complexity of the molecular structure. researchgate.net
Physicochemical Descriptors: These represent the bulk properties of the molecule.
LogP (Octanol-Water Partition Coefficient): This is a measure of the hydrophobicity of the molecule, which is crucial for its transport and distribution in biological systems. mdpi.com
Molecular Weight (MW): A fundamental descriptor that correlates with the size of the molecule.
Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability.
The selection of descriptors is a critical step and is often guided by the specific chemical transformation or biological activity being studied. For instance, in studies of the mutagenicity of nitroaromatic compounds, ELUMO and hydrophobicity have been identified as key indicators. mdpi.com
This table is illustrative and the specific descriptors would be calculated for each derivative in a QSAR study.
Once a set of relevant chemical descriptors has been calculated for a series of this compound derivatives, statistical methods are employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the property of interest (dependent variable), such as reaction rate, yield, or biological activity.
Commonly used statistical modeling techniques include:
Multiple Linear Regression (MLR): This method aims to model the linear relationship between a dependent variable and one or more independent variables. The resulting equation provides a straightforward interpretation of the contribution of each descriptor.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a powerful method for building robust QSAR models. nih.gov
Genetic Algorithms (GA): GA can be used as a variable selection method to identify the most relevant descriptors from a large pool, which are then used to build the QSAR model, often in conjunction with MLR or PLS. nih.gov
The predictive power and robustness of the developed QSAR model are evaluated using various statistical parameters. A statistically sound model can then be used to predict the properties of new, unsynthesized derivatives of this compound, thus prioritizing the most promising candidates for synthesis and experimental validation.
Table 2: Statistical Parameters for Evaluating QSAR Models
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |
| R²_pred (External R²) | A measure of the predictive ability of the model on an external test set of compounds not used in model development. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values are better. |
These parameters are standard in QSAR studies and are used to validate the reliability and predictive capacity of the generated models.
Role of 1 Ethyl 5 Nitroindoline 2,3 Dione in Advanced Chemical Synthesis and Materials Science
As a Versatile Chemical Building Block (Synthon)
The isatin (B1672199) framework is a cornerstone in synthetic chemistry, acting as a versatile synthon for a multitude of complex molecular structures. 1-Ethyl-5-nitroindoline-2,3-dione inherits this versatility, with its functional groups offering multiple reaction pathways for chemical elaboration.
The reactive dicarbonyl system of this compound makes it an ideal precursor for a wide array of heterocyclic compounds. The C3-ketone is highly electrophilic and readily participates in condensation reactions with various nucleophiles. While specific literature on this compound is focused, the extensive chemistry of related isatins provides a clear blueprint for its synthetic potential. For instance, isatin derivatives are widely used as reactants for preparing potential antibacterial and antifungal agents, anticonvulsants, and inhibitors of various enzymes. sigmaaldrich.com The parent compound, 5-nitroisatin (B147319), is explicitly listed as a reactant for synthesizing potential antimycobacterial and anti-HIV agents, among others. sigmaaldrich.com These transformations typically involve the reaction of the C3-carbonyl group to build new ring systems attached to the indoline (B122111) core.
A significant application of isatin derivatives is in the synthesis of spirooxindoles, a class of compounds where a spiro-fused ring is attached at the C3 position of the indoline core. These structures are of immense interest due to their prevalence in natural products and their wide range of biological activities. The reactivity of this compound is well-suited for these transformations.
The general strategy involves the reaction of the C3-carbonyl group with bifunctional reagents, leading to the formation of intricate spirocyclic and fused systems. For example, a one-pot, three-component reaction between isatin derivatives, malononitrile (B47326), and cyclic 1,3-diketones, catalyzed by nano Ag/kaolin, yields spiro[4H-pyran-3,3'-oxindoles] in high yields. orientjchem.org Similarly, spiro[dihydropyridine-oxindoles] can be synthesized through a three-component reaction of isatins, arylamines, and cyclopentane-1,3-dione. beilstein-journals.org Another innovative approach involves a tandem nitro-reduction and double lactamization sequence to produce spiro[indoline-3,3′-quinoline]-2,2′-diones from non-oxindole precursors, highlighting the utility of the nitro group in constructing fused systems. rsc.org Given these established methods, this compound is an exemplary substrate for generating novel spiro and fused heterocyclic libraries.
| Starting Isatin Type | Reaction Partners | Resulting Heterocyclic System | Key Features | Reference |
|---|---|---|---|---|
| Isatin Derivatives | Malononitrile, Cyclic 1,3-diketones | Spiro[4H-pyran-3,3'-oxindole] | One-pot, three-component synthesis using a heterogeneous catalyst. | orientjchem.org |
| Isatin Derivatives | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component reaction for building complex spiro-fused systems. | beilstein-journals.org |
| 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates (Isatin Precursor) | Fe/AcOH (reductive cyclization) | Spiro[indoline-3,3′-quinoline]-2,2′-dione | Construction of the spirooxindole core from acyclic nitro compounds. | rsc.org |
Applications in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of modern green and efficient chemistry. tcichemicals.com Isatins are exceptional substrates for MCRs due to their reactive carbonyl groups. organic-chemistry.org
This compound is an ideal candidate for MCRs. The electron-withdrawing nitro group enhances the electrophilicity of the C3-carbonyl, often increasing reaction rates and yields. This makes it a valuable component for the discovery of novel chemical entities. A prominent example is the synthesis of spirooxindoles through a one-pot condensation of isatins, an activated methylene (B1212753) reagent, and a 1,3-dicarbonyl compound. orientjchem.org More complex MCRs, such as a five-component reaction of isatins, malononitrile, an ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, and a hydrazonoyl chloride, have been developed to produce highly substituted cyclopentatriazine derivatives. chemrevlett.com The use of this compound in such MCRs would allow for the rapid generation of diverse and complex molecular libraries, which is highly valuable in drug discovery and materials science.
Utilization in the Development of Novel Organic Reactions and Catalytic Systems
The development of new synthetic methodologies and catalytic systems often relies on benchmark substrates to test their efficiency, scope, and limitations. Isatin and its derivatives, with their varied electronic and steric properties, serve this purpose well. This compound, with its defined electronic perturbation (the nitro group) and N-substitution, is a valuable substrate in this context.
For instance, the development of a nano Ag/kaolin heterogeneous catalyst was successfully applied to the synthesis of spirooxindoles from various isatin derivatives. orientjchem.org Testing this catalyst with a substrate like this compound would provide crucial data on its tolerance for strong electron-withdrawing groups and its performance in creating highly functionalized products. New catalytic protocols are constantly being developed, and the predictable reactivity of the isatin core allows researchers to focus on the performance of the catalyst itself.
Potential Applications in Polymer Chemistry and Advanced Materials
While direct reports on the use of this compound in polymer chemistry are not prominent, its structure suggests significant potential in materials science. The molecule can be envisioned to function in two primary roles: as a monomer for novel polymers or as a functional additive.
As a monomer, the isatin core could be incorporated into a polymer backbone. The nitro group offers a site for chemical modification, such as reduction to an amine group. This resulting amino-isatin derivative could then undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form novel polyamides or polyimides. The rigidity of the isatin scaffold would likely impart high thermal stability and specific mechanical properties to the resulting polymers.
As a functional additive, the this compound molecule possesses a conjugated system with a strong dipole moment due to the nitro group. When dispersed into a polymer matrix, it could influence the optical or electronic properties of the material. For example, nitroaromatic compounds are known for their nonlinear optical (NLO) properties, suggesting that materials incorporating this molecule could have applications in photonics and optoelectronics. Further research is required to explore and realize these potential applications.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 1-Ethyl-5-nitroindoline-2,3-dione in academic research?
- Methodology : A common approach involves nitration of the indoline-dione core followed by alkylation. For example, 5-nitro derivatives can be synthesized via electrophilic aromatic substitution using nitric acid under controlled conditions. Ethylation at the 1-position may employ alkyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., nitro C=O stretches at ~1700 cm).
- Crystallography : Single-crystal X-ray diffraction with SHELXL (e.g., data collected at 295 K, R factor < 0.05) provides precise structural data. SHELX programs automate space-group determination and refinement, ensuring accuracy in bond-length/angle measurements .
Q. What are the known biological activities of this compound derivatives?
- Methodology : Nitroindoline-diones are studied for antimicrobial and anticancer properties via in vitro assays. For example, nitro groups enhance electrophilicity, potentially increasing interactions with biological targets like enzymes. Structure-activity relationship (SAR) studies compare nitro derivatives with halogenated analogs (e.g., 5-chloro or 5-iodo) to evaluate substituent effects .
Advanced Research Questions
Q. How does the nitro substituent influence the electronic structure and reactivity of the indoline-dione core?
- Methodology : Computational studies (e.g., DFT) analyze electron-withdrawing effects of the nitro group, which polarizes the indoline ring, stabilizing intermediates in nucleophilic substitution or cycloaddition reactions. Compare HOMO/LUMO levels with halogenated derivatives (e.g., 5-chloro) to predict regioselectivity in reactions . Experimental validation involves kinetic studies and substituent-directed synthesis .
Q. What strategies resolve data contradictions in crystallographic refinement of nitro-substituted indoline-diones?
- Methodology : SHELXL’s robust refinement algorithms (e.g., twin refinement, high-resolution data) address challenges like disorder or twinning. Ensure a high data-to-parameter ratio (>15:1) and validate models using R-free values. For nitro groups, anisotropic displacement parameters refine electron density accurately .
Q. How can computational methods (e.g., DFT) complement experimental data in analyzing molecular structure?
- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) predict geometric parameters (bond lengths, angles) and spectroscopic properties (NMR chemical shifts). Compare results with X-ray data to validate accuracy. For example, deviations <0.01 Å in bond lengths confirm reliable models .
Q. What challenges arise in optimizing reaction conditions for introducing nitro groups at the 5-position of indoline-diones?
- Methodology : Nitration requires precise control of temperature and acid concentration to avoid over-nitration or ring degradation. Regioselectivity is confirmed via H NMR (e.g., coupling patterns) or X-ray crystallography. Alternative approaches, such as directed ortho-metalation, may improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
